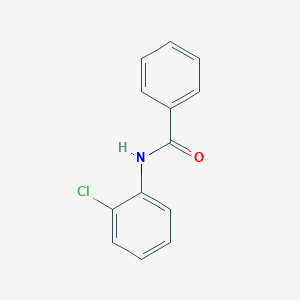
2-fluoroethyl nitrite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoroethyl nitrite is an organic compound with the molecular formula C2H5FO It is a fluorinated derivative of ethanol, where a fluorine atom replaces one of the hydrogen atoms in the ethanol molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethanol, 2-fluoro-, nitrite can be achieved through several methods. One common approach involves the fluorination of ethanol using a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound. The reaction typically occurs under controlled conditions to ensure the selective substitution of the hydrogen atom with a fluorine atom.
Industrial Production Methods: In industrial settings, the production of ethanol, 2-fluoro-, nitrite may involve large-scale fluorination processes using specialized equipment and safety protocols. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-fluoroethyl nitrite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitrite group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-fluoroacetaldehyde or 2-fluoroacetic acid.
Reduction: Formation of 2-fluoroethylamine.
Substitution: Formation of various substituted ethanol derivatives.
Wissenschaftliche Forschungsanwendungen
2-fluoroethyl nitrite has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a radiotracer in positron emission tomography (PET) imaging.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of ethanol, 2-fluoro-, nitrite involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can influence its reactivity and binding affinity to enzymes and receptors. For example, the compound may interact with alcohol dehydrogenase, leading to the formation of reactive intermediates that can affect cellular processes.
Vergleich Mit ähnlichen Verbindungen
2-Fluoroethanol: A closely related compound with similar chemical properties but without the nitrite group.
2-Chloroethanol: Another halogenated ethanol derivative with a chlorine atom instead of fluorine.
2-Bromoethanol: A brominated ethanol derivative with different reactivity compared to the fluorinated compound.
Uniqueness: 2-fluoroethyl nitrite is unique due to the presence of both the fluorine and nitrite groups, which impart distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
10288-18-3 |
|---|---|
Molekularformel |
C2H4FNO2 |
Molekulargewicht |
93.06 g/mol |
IUPAC-Name |
2-fluoroethyl nitrite |
InChI |
InChI=1S/C2H4FNO2/c3-1-2-6-4-5/h1-2H2 |
InChI-Schlüssel |
KVZZUCNPWFUPBV-UHFFFAOYSA-N |
SMILES |
C(CF)ON=O |
Kanonische SMILES |
C(CF)ON=O |
Key on ui other cas no. |
10288-18-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride](/img/structure/B86060.png)


